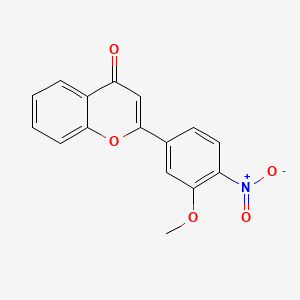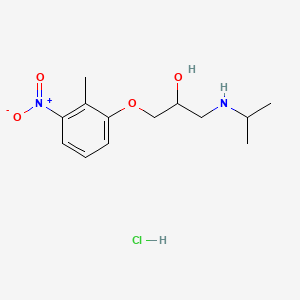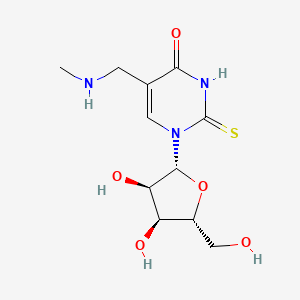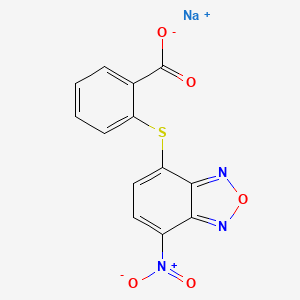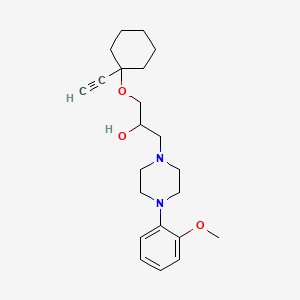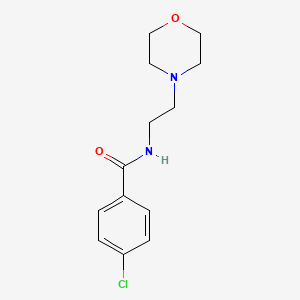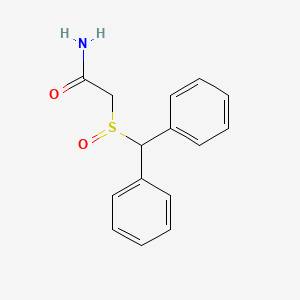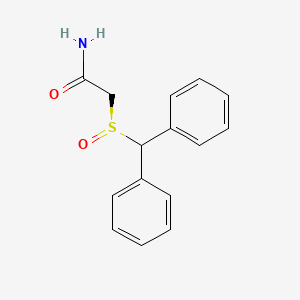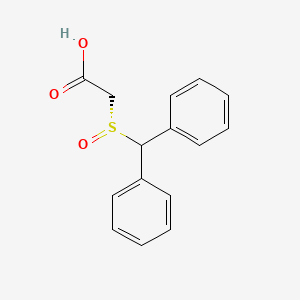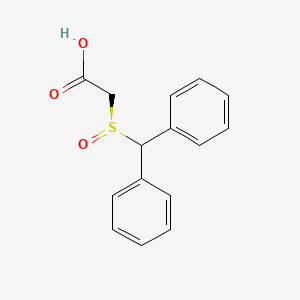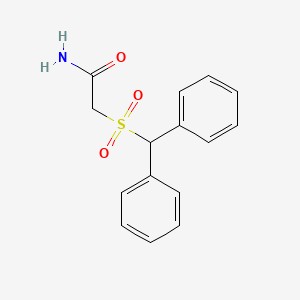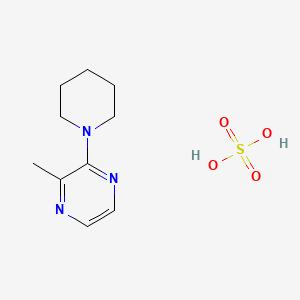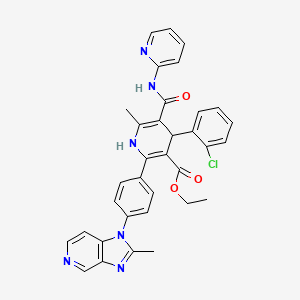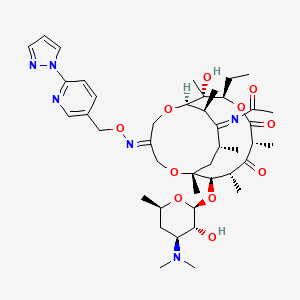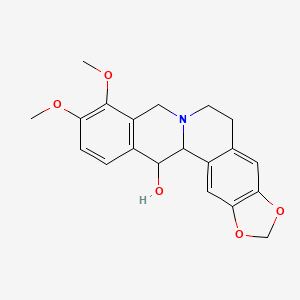
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)- is a naturally occurring protoberberine alkaloid. It belongs to the tetrahydroprotoberberine group of isoquinoline alkaloids and is known for its complex molecular structure and significant biological activities . This compound is found in various plant species and has been the subject of extensive research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ophiocarpine involves multiple steps, starting from simpler isoquinoline derivatives. One of the key intermediates in its synthesis is 2-ethoxycarbonyl-1-hydroxymethyl-1,2,3,4-tetrahydro-6,7-methylenedioxyisoquinoline . This intermediate undergoes several transformations, including halogen-metal exchange reactions and cyclization processes, to form the final ophiocarpine structure .
Industrial Production Methods
Industrial production of ophiocarpine is not widely documented, but it generally follows the principles of organic synthesis used in laboratory settings. The process involves the use of various reagents and catalysts to achieve the desired chemical transformations efficiently and at scale .
Analyse Chemischer Reaktionen
Types of Reactions
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Oppenauer oxidation, which converts ophiocarpine into 3-(2’-vinyl-3’,4’-methylene-dioxy) phenyl-4-hydroxyisoquinoline .
Common Reagents and Conditions
Common reagents used in the reactions involving ophiocarpine include dioxane, strong bases, and various oxidizing agents . The conditions for these reactions often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of ophiocarpine include various isoquinoline derivatives, such as 3,4-dimethoxy-11,12-methylene-dioxy-8,9-dihydro1benzoxepino(2,3-c) isoquinoline .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of ophiocarpine involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways are still under investigation, but its effects are attributed to its complex molecular structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)- is often compared with other isoquinoline alkaloids, such as decumbensine and berberine . While all these compounds share a similar core structure, ophiocarpine is unique due to its specific functional groups and stereochemistry
List of Similar Compounds
- Decumbensine
- Berberine
- Corydalidzine
- Corybulbine
- Yuanhunine
Eigenschaften
CAS-Nummer |
478-13-7 |
|---|---|
Molekularformel |
C20H21NO5 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol |
InChI |
InChI=1S/C20H21NO5/c1-23-15-4-3-12-14(20(15)24-2)9-21-6-5-11-7-16-17(26-10-25-16)8-13(11)18(21)19(12)22/h3-4,7-8,18-19,22H,5-6,9-10H2,1-2H3 |
InChI-Schlüssel |
FLSSXYPKPLFNLK-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ophiocarpine; l-Ophiocarpine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


